molecular formula C7H15NS B1427403 7,7-Dimethyl-1,4-thiazepane CAS No. 1428233-55-9

7,7-Dimethyl-1,4-thiazepane

Cat. No.: B1427403
CAS No.: 1428233-55-9
M. Wt: 145.27 g/mol
InChI Key: YZWAFSCFMWWRJB-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,4-thiazepane is a heterocyclic organic compound characterized by a seven-membered ring containing one sulfur and one nitrogen atom. This compound has the molecular formula C7H15NS and a molecular weight of 145.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1,4-thiazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanedithiol with an amine source in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate ring closure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

7,7-Dimethyl-1,4-thiazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,4-thiazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparison with Similar Compounds

    1,4-Thiazepane: A parent compound with a similar ring structure but without the dimethyl substitution.

    7-Methyl-1,4-thiazepane: A derivative with a single methyl group on the ring.

    1,4-Thiazepane-3,5-dione: A compound with additional carbonyl groups on the ring.

Uniqueness: 7,7-Dimethyl-1,4-thiazepane stands out due to its dimethyl substitution, which imparts unique steric and electronic properties. These modifications can enhance its reactivity and specificity in various chemical and biological contexts .

Properties

IUPAC Name

7,7-dimethyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWAFSCFMWWRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCCS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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